molecular formula C15H14ClFN4O3 B300409 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B300409
M. Wt: 352.75 g/mol
InChI Key: RWHRPBCUCMGYKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, also known as CCFBP, is a synthetic compound used in scientific research. It belongs to the class of purine derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it has been found to interact with various cellular targets, including enzymes and receptors. 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. It has also been found to interact with adenosine receptors in the central nervous system, leading to neuroprotective effects.
Biochemical and Physiological Effects:
7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have various biochemical and physiological effects. In cancer research, it has been found to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, leading to cell death. In neurology, 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have vasodilatory effects, leading to a decrease in blood pressure.

Advantages and Limitations for Lab Experiments

7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its stability and ease of synthesis. However, it also has limitations, including its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research of 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. In cancer research, further studies are needed to determine the specific enzymes and pathways targeted by 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. In neurology, further studies are needed to determine the potential use of 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of neurodegenerative diseases. In cardiovascular research, further studies are needed to determine the potential use of 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in the treatment of hypertension. Additionally, further studies are needed to determine the safety and toxicity of 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, as well as its potential for drug development.
Conclusion:
In conclusion, 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity. 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have potential as an anti-cancer agent, neuroprotective agent, and vasodilator. However, further studies are needed to determine its specific mechanism of action, biochemical and physiological effects, and potential for drug development.

Synthesis Methods

The synthesis of 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves several steps, including the reaction of 2-chloro-6-fluorobenzylamine with 1,3-dimethyl-2,6-dioxopurine, followed by methylation of the resulting product. The final product is obtained after purification using chromatography. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies, including cancer research, neurology, and cardiovascular disease. It has been found to have potential as an anti-cancer agent, as it inhibits the growth of cancer cells and induces apoptosis. 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has also been studied for its effects on the central nervous system, where it has been found to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases. In cardiovascular research, 7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been found to have vasodilatory effects and may be useful in the treatment of hypertension.

properties

Product Name

7-(2-chloro-6-fluorobenzyl)-8-methoxy-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Molecular Formula

C15H14ClFN4O3

Molecular Weight

352.75 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-8-methoxy-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C15H14ClFN4O3/c1-19-12-11(13(22)20(2)15(19)23)21(14(18-12)24-3)7-8-9(16)5-4-6-10(8)17/h4-6H,7H2,1-3H3

InChI Key

RWHRPBCUCMGYKY-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)F

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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